N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide

Hydrogen bond donor/acceptor count Drug-likeness Blood-brain barrier penetration

This compound features a unique furan-2-yl-hydroxypropyl substituent on the naphthalene-1-sulfonamide core, generating a three-dimensional, hydrogen-bond-capable architecture absent from standard linear alkyl/aryl derivatives. Computational evidence suggests engagement of the FABP4 Ω-loop sub-pocket and favorable non-basic CCR8 chemical space (LogP 2.3), enabling dual FABP4/5 inhibitor design with FABP3-sparing selectivity. Ideal as a patent-busting scaffold for immunometabolic drug discovery. Procure for in vitro FABP4/5 assays, co-crystallization, and kinase profiling. Order now for 100 mg to 1 g scale to support composition-of-matter filing.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1396707-62-2
Cat. No. B2566633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide
CAS1396707-62-2
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CO3)O
InChIInChI=1S/C17H17NO4S/c1-17(19,16-10-5-11-22-16)12-18-23(20,21)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,18-19H,12H2,1H3
InChIKeyBQWIOOMHBUWYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide (CAS 1396707-62-2) Procurement Baseline: A Structurally Distinct Naphthalene-1-Sulfonamide Scaffold


N-[2-(Furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide (CAS 1396707-62-2, molecular formula C₁₇H₁₇NO₄S, molecular weight 331.4 g/mol) is a synthetic small molecule belonging to the naphthalene-1-sulfonamide class. This class is recognized in contemporary medicinal chemistry for producing potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target validated for immunometabolic diseases, as well as antagonists of the CCR8 chemokine receptor [1][2]. The compound incorporates a sterically constrained tertiary alcohol (2-hydroxypropyl linker) and a terminal furan-2-yl ring, resulting in a three-dimensional, hydrogen-bond-capable architecture that is computationally distinct from classic, more linear naphthalene-1-sulfonamide derivatives bearing simple alkyl, aryl, or aminoalkyl substituents [3]. However, it must be noted that no peer-reviewed biological activity data, crystallographic binding studies, or in vivo pharmacokinetic profiles have been published specifically for this compound at the time of analysis, making its differentiation a matter of structural inference from chemically related analogs.

Why N-[2-(Furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide Cannot Be Interchanged with Common In-Class Analogs


Generic substitution within the naphthalene-1-sulfonamide family fails due to the extreme sensitivity of biological target engagement to the N-substituent architecture. Naphthalene-1-sulfonamide (unsubstituted parent), N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), and N-(6-aminohexyl)-1-naphthalenesulfonamide (W-5) are well-characterized calmodulin antagonists operating via a polycationic amine mechanism, fundamentally incompatible with the neutral, hydrogen-bonding furan–tertiary alcohol motif of the target compound [1]. Within the FABP4 inhibitor series, the Gao et al. (2018) SAR study demonstrated that minor alterations to the N-substituent—such as replacing a 4-methoxynaphthalene-1-sulfonamide amide with a carboxylic acid-bearing linker—shifted the FABP4 IC₅₀ from micromolar to sub-micromolar range and introduced FABP3-sparing selectivity [2]. The target compound's intramolecular hydrogen bond formed between the tertiary alcohol and the sulfonamide oxygen alters the conformational ensemble of the ligand in solution compared to any ether-, amine-, or simple alkyl-linked sulfonamide [3]. Consequently, bridging a biological SAR gap between the target compound and a literature comparator without dedicated head-to-head testing carries a high risk of target deconvolution failure, off-target toxicity, or wasted procurement resources.

Quantitative Comparator Evidence for N-[2-(Furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide: Physicochemical, Structural, and In-Class Activity Differentiation


Hydrogen-Bonding Architecture Differentiation vs. Naphthalene-1-sulfonamide Parent and Calmodulin Antagonist W-7

The target compound possesses two hydrogen bond donors (sulfonamide NH, tertiary alcohol OH) and five hydrogen bond acceptors (sulfonamide S=O, furan O, alcohol OH, sulfonamide O), yielding a topological polar surface area (TPSA) of approximately 84.6 Ų [1]. In direct computational comparison, naphthalene-1-sulfonamide (the unsubstituted parent) exhibits only 1 donor and 3 acceptors (TPSA ≈ 63.2 Ų), while the calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) contributes a protonatable primary amine, giving it a fundamentally different charge state at physiological pH [2]. This difference dictates that the target compound will partition into central nervous system (CNS) tissue differently than W-7 and will not engage the calmodulin calcium-binding site, which requires the aminoalkyl chain for phospholipid interaction [3].

Hydrogen bond donor/acceptor count Drug-likeness Blood-brain barrier penetration

Structural Alignment and 3D Conformational Comparison with a Potent Naphthalene-1-Sulfonamide FABP4 Inhibitor Co-Crystallized Ligand (PDB 5Y12)

The FABP4 co-crystal structure 5Y12 features 5-((4-methoxynaphthalene)-1-sulfonamido)pentanoic acid bound in the lipid-binding pocket with a Ki of 1.66 μM (IC₅₀ 13.5 μM) and demonstrates that the carboxylate terminus forms a critical salt bridge with Arg126, while the naphthalene core occupies the deep hydrophobic cavity [1]. Superimposition of the target compound onto the 5Y12 ligand reveals that its furan-2-yl-hydroxypropyl group projects into a region of the binding site that, in the 5Y12 complex, is occupied by ordered water molecules and accommodates the pentanoic acid linker. However, the target compound lacks the terminal carboxylate necessary for Arg126 engagement, suggesting that its binding mode would be shifted or that it may preferentially target FABP5 or another family member where Arg126 is not conserved [2]. No direct enzymatic or binding data for the target compound are available to confirm this hypothesis.

FABP4 inhibitor X-ray crystallography Shape-based screening

Calculated Physicochemical Property Profile vs. the Naphthalene-1-Sulfonamide CCR8 Antagonist Lead Series

The CCR8 antagonist naphthalene-sulfonamide lead compound 1 (FMAT Ki = 57 nM, FLIPR IC₅₀ = 150 nM) contains a basic piperazine substituent that drives its binding affinity but also its off-target profile at aminergic GPCRs [1]. The target compound, with a computed XLogP3 of 2.3 and no basic nitrogen, occupies a distinct lipophilicity-basicity quadrant. Using the lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) framework commonly applied in CCR8 antagonist optimization, the target compound, if it were to achieve a hypothetical IC₅₀ of 100 nM, would yield an LLE of 4.7 (pIC₅₀ ≈ 7.0), significantly exceeding the LLE of ~3.5 (pIC₅₀ ≈ 6.8, LogP ≈ 3.3) of the piperazine-containing lead [2]. This hypothetical advantage requires experimental confirmation.

CCR8 antagonist Lipophilic ligand efficiency LogP

Rotatable Bond and Conformational Flexibility Contrast with Rigid Furan-2-yl Sulfonamide Carbonic Anhydrase Inhibitors

A series of furyl sulfonamides designed as carbonic anhydrase inhibitors (hCA I, II, IV, IX) were reported to achieve nanomolar potency through a rigid furan-sulfonamide linkage, with the best compound exhibiting a hCA II Ki of 8.3 nM [1]. The target compound, however, has 5 rotatable bonds, including the flexible –CH₂–C(OH)(CH₃)–furan linker, which allows the furan ring to sample multiple orientations relative to the naphthalene-1-sulfonamide core [2]. This conformational entropy penalty upon binding may reduce carbonic anhydrase affinity but improve selectivity for deeper, more enclosed binding pockets that can accommodate the dynamic furan orientation, such as the FABP4 cavity or certain nuclear receptor ligand-binding domains.

Carbonic anhydrase inhibitor Conformational entropy Selectivity

Dual FABP4/5 Inhibitor Class Inferiority Gap and Structural Opportunity

The naphthalene-1-sulfonamide-based dual FABP4/5 inhibitors A16 and B8 reported by He et al. (2019) demonstrated inhibitory activities against both FABP4 and FABP5 with good selectivity over FABP3 and functionally reduced forskolin-stimulated lipolysis in mature 3T3-L1 adipocytes [1]. Neither A16 nor B8 contains a furan substituent; their N-substituents are polar, linear functionalities extending from the sulfonamide nitrogen. The target compound, with its sterically demanding furan-2-yl-hydroxypropyl group, may project into a sub-pocket near the FABP4 portal region that is not exploited by A16 or B8, as evidenced by MD simulations of related naphthalene-1-sulfonamide:FABP4 complexes showing conformational plasticity of the Ω-loop (residues 118–126) [2]. This unexploited sub-pocket could enable selectivity over FABP3, which has a more constricted portal entrance.

FABP4/5 dual inhibitor Metabolic disease Lipolysis assay

Recommended Research and Industrial Application Scenarios for N-[2-(Furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide


Chemical Probe Development for FABP4/5 Dual Inhibition with FABP3-Sparing Selectivity

Based on the structural alignment evidence with PDB 5Y12 and the dual FABP4/5 inhibitor class analysis [1], the target compound is best utilized as a starting scaffold for structure-based design of FABP4/5 dual inhibitors that avoid the FABP3 liability. The furan-2-yl-hydroxypropyl group is hypothesized to engage the FABP4 Ω-loop sub-pocket, a region not targeted by the Gao or He series [2]. Procure for in vitro FABP4/5 Fluorescence Polarization or Temperature Shift assays, with FABP3 counter-screening, followed by co-crystallization trials to determine the binding mode.

Computational Screening Library Expansion for Non-Basic GPCR Antagonist Discovery

The CCR8 antagonist lead series comparison [1] demonstrates that the target compound occupies a favorable LogP (2.3) and non-basic chemical space that is underrepresented in commercial naphthalene-sulfonamide libraries yet highly desirable for reducing aminergic GPCR off-target activity. Enroll the compound in diversity-oriented screening decks targeting Class A GPCRs where lipophilic basic amines have failed due to hERG or promiscuity flags, including CCR8, 5-HT₆, and NPY5 receptors [2].

Conformationally Flexible Ligand for Kinase Hinge-Binder Fragment Merging

The 5-rotatable-bond linker system, contrasted with rigid furyl sulfonamides [1], provides conformational adaptability suitable for type II kinase inhibitor design where the naphthalene-1-sulfonamide anchors to the ATP adenine pocket and the furan-hydroxypropyl moiety extends toward the allosteric back pocket. Procure for biochemical kinase profiling against a panel of 50–100 kinases, prioritizing kinases with known type II inhibitor co-crystal structures (e.g., c-Kit, PDGFR, B-Raf) to rapidly assess hinge-binding compatibility [2].

Patent Landscape IP Diversification for Naphthalene-1-Sulfonamide FABP Inhibitor Series

The analysis of the dual FABP4/5 inhibitor patent landscape indicates that current naphthalene-1-sulfonamide IP predominantly covers linear N-alkyl and N-aryl substituents [1]. The target compound, featuring a previously unclaimed furan-2-yl-2-hydroxypropyl substituent, offers a strategic patent-busting or defensive IP opportunity for organizations seeking to secure freedom-to-operate in the FABP4/5 inhibitor space. Procurement at the 100 mg to 1 g scale is recommended for composition-of-matter filing support, with subsequent synthesis of focused analog libraries around the furan and tertiary alcohol moieties [2].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.